Cas no 1946817-99-7 (ethyl 5-(aminocarbonyl)-1-isobutyl-1H-pyrazole-3-carboxylate)

ethyl 5-(aminocarbonyl)-1-isobutyl-1H-pyrazole-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- ethyl 5-(aminocarbonyl)-1-isobutyl-1H-pyrazole-3-carboxylate
- 1H-Pyrazole-3-carboxylic acid, 5-(aminocarbonyl)-1-(2-methylpropyl)-, ethyl ester
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- Inchi: 1S/C11H17N3O3/c1-4-17-11(16)8-5-9(10(12)15)14(13-8)6-7(2)3/h5,7H,4,6H2,1-3H3,(H2,12,15)
- InChI Key: QOIAOQDGWZVPGW-UHFFFAOYSA-N
- SMILES: N1(CC(C)C)C(C(N)=O)=CC(C(OCC)=O)=N1
ethyl 5-(aminocarbonyl)-1-isobutyl-1H-pyrazole-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB554121-500 mg |
Ethyl 5-(aminocarbonyl)-1-isobutyl-1H-pyrazole-3-carboxylate; . |
1946817-99-7 | 500MG |
€528.40 | 2022-03-01 | ||
abcr | AB554121-100 mg |
Ethyl 5-(aminocarbonyl)-1-isobutyl-1H-pyrazole-3-carboxylate; . |
1946817-99-7 | 100MG |
€281.90 | 2022-03-01 | ||
abcr | AB554121-250 mg |
Ethyl 5-(aminocarbonyl)-1-isobutyl-1H-pyrazole-3-carboxylate; . |
1946817-99-7 | 250MG |
€381.10 | 2022-03-01 | ||
abcr | AB554121-1 g |
Ethyl 5-(aminocarbonyl)-1-isobutyl-1H-pyrazole-3-carboxylate; . |
1946817-99-7 | 1g |
€676.70 | 2022-03-01 |
ethyl 5-(aminocarbonyl)-1-isobutyl-1H-pyrazole-3-carboxylate Related Literature
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Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
Additional information on ethyl 5-(aminocarbonyl)-1-isobutyl-1H-pyrazole-3-carboxylate
Professional Introduction to Ethyl 5-(aminocarbonyl)-1-isobutyl-1H-pyrazole-3-carboxylate (CAS No. 1946817-99-7)
Ethyl 5-(aminocarbonyl)-1-isobutyl-1H-pyrazole-3-carboxylate, with the CAS number 1946817-99-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrazole class, which is well-known for its diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly its aminocarbonyl and isobutyl substituents, contribute to its unique chemical properties and make it a valuable intermediate in synthetic chemistry.
The pyrazole core of Ethyl 5-(aminocarbonyl)-1-isobutyl-1H-pyrazole-3-carboxylate is a heterocyclic aromatic ring system that has been extensively studied for its pharmacological effects. Pyrazoles exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties. The presence of the aminocarbonyl group in this compound enhances its reactivity, making it a useful building block for the synthesis of more complex molecules. Additionally, the isobutyl side chain provides steric hindrance and influences the compound's solubility and metabolic stability.
In recent years, there has been a growing interest in developing novel therapeutic agents based on pyrazole derivatives. The compound Ethyl 5-(aminocarbonyl)-1-isobutyl-1H-pyrazole-3-carboxylate has been investigated for its potential role in various pharmacological applications. For instance, studies have shown that pyrazole-based compounds can modulate enzyme activity and interfere with pathogenic processes. The specific arrangement of functional groups in this molecule allows it to interact with biological targets in a way that may lead to the development of new drugs.
The synthesis of Ethyl 5-(aminocarbonyl)-1-isobutyl-1H-pyrazole-3-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the aminocarbonyl group typically involves condensation reactions with appropriate carbodiimides or urea derivatives, while the attachment of the isobutyl group can be achieved through alkylation reactions. These synthetic pathways highlight the compound's importance as a versatile intermediate in pharmaceutical research.
One of the most compelling aspects of Ethyl 5-(aminocarbonyl)-1-isobutyl-1H-pyrazole-3-carboxylate is its potential as a scaffold for drug discovery. Researchers have leveraged its structural framework to design molecules with enhanced pharmacological properties. For example, modifications to the pyrazole ring or the attached functional groups can fine-tune the compound's bioactivity and selectivity. This flexibility makes it an attractive candidate for further investigation in medicinal chemistry.
The latest research in this area has focused on exploring the biological effects of Ethyl 5-(aminocarbonyl)-1-isobutyl-1H-pyrazole-3-carboxylate and its derivatives. Studies have demonstrated that this compound can exhibit inhibitory effects on certain enzymes and receptors involved in disease pathways. These findings suggest that it may have therapeutic potential in conditions such as inflammation, cancer, and infectious diseases. Additionally, computational modeling and high-throughput screening techniques have been employed to identify novel analogs with improved efficacy and reduced toxicity.
The chemical properties of Ethyl 5-(aminocarbonyl)-1-isobutyl-1H-pyrazole-3-carboxylate also make it a valuable tool in chemical biology research. Its reactivity allows for the development of probes and inhibitors that can be used to study biological mechanisms at a molecular level. This has implications for understanding disease processes and developing targeted therapies.
In conclusion, Ethyl 5-(aminocarbonyl)-1-isobutyl-1H-pyrazole-3-carboxylate (CAS No. 1946817-99-7) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features, combined with its reactivity and biological activity, make it a promising candidate for drug development. As research continues to uncover new applications for this molecule and its derivatives, it is likely to play an increasingly important role in advancing therapeutic strategies across various medical fields.
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